1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide 1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15272263
InChI: InChI=1S/C21H19FN4O3S/c1-23-19(28)17-14-4-2-3-5-16(14)30-21(17)24-20(29)18-15(27)10-11-26(25-18)13-8-6-12(22)7-9-13/h6-11H,2-5H2,1H3,(H,23,28)(H,24,29)
SMILES:
Molecular Formula: C21H19FN4O3S
Molecular Weight: 426.5 g/mol

1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15272263

Molecular Formula: C21H19FN4O3S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C21H19FN4O3S
Molecular Weight 426.5 g/mol
IUPAC Name 1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C21H19FN4O3S/c1-23-19(28)17-14-4-2-3-5-16(14)30-21(17)24-20(29)18-15(27)10-11-26(25-18)13-8-6-12(22)7-9-13/h6-11H,2-5H2,1H3,(H,23,28)(H,24,29)
Standard InChI Key JMMKLEMAHPFQNQ-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20H19FN4O3S

  • Molecular Weight: Approximately 414.46 g/mol

Structural Features

  • The compound includes:

    • A fluorophenyl group, which contributes to its electronic properties.

    • A tetrahydrobenzothiophene core, adding rigidity and hydrophobicity.

    • A dihydropyridazine ring, which is often associated with bioactivity.

    • A methylcarbamoyl substituent, enhancing hydrogen bonding potential.

Synthetic Pathway

The synthesis of this compound likely involves:

  • Formation of the tetrahydrobenzothiophene core:

    • Starting from commercially available benzothiophene derivatives.

    • Reduction or functionalization to introduce the tetrahydro structure.

  • Introduction of the dihydropyridazine moiety:

    • Achieved via cyclization reactions involving hydrazine derivatives.

  • Attachment of the fluorophenyl group:

    • Through nucleophilic substitution or coupling reactions.

  • Final functionalization:

    • Addition of the methylcarbamoyl group using carbamoylation reagents.

Example Reaction Conditions

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysts: Acid or base catalysts depending on the step.

  • Purification: Crystallization or chromatography.

Techniques Used

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR to confirm structural integrity.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To identify functional groups like amides and carbamates.

  • X-ray Crystallography:

    • For detailed three-dimensional structural analysis.

Pharmacological Relevance

  • The compound's structural features suggest potential as a small-molecule inhibitor for enzymes or receptors due to:

    • The presence of hydrogen bond donors/acceptors.

    • Aromatic interactions from the fluorophenyl group.

  • Possible targets include kinases, proteases, or G-protein coupled receptors (GPCRs).

Comparative Data Table

PropertyDescription
Molecular FormulaC20H19FN4O3S
Molecular Weight~414.46 g/mol
Key Functional GroupsFluorophenyl, tetrahydrobenzothiophene, dihydropyridazine, carbamoyl groups
SolubilityModerate in polar organic solvents
Potential ApplicationsMedicinal chemistry (anticancer, anti-inflammatory)
Analytical TechniquesNMR, MS, IR, X-ray crystallography

Key Observations

  • The combination of fluorine and sulfur-containing moieties often enhances metabolic stability and bioavailability.

  • The dihydropyridazine ring system is a known pharmacophore in drug discovery.

Future Research

  • In Silico Studies:

    • Docking simulations to predict binding affinity with biological targets.

  • In Vitro Assays:

    • Testing for anticancer or anti-inflammatory activity.

  • Structure Optimization:

    • Modifying substituents to enhance potency and reduce toxicity.

This compound represents a promising scaffold for further exploration in medicinal chemistry due to its unique structural features and potential biological activities.

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